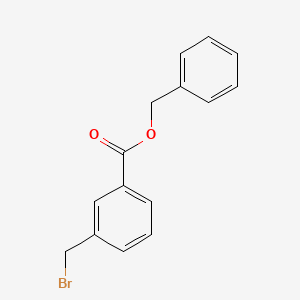

Benzyl 3-(bromomethyl)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17 g/mol |

IUPAC Name |

benzyl 3-(bromomethyl)benzoate |

InChI |

InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |

InChI Key |

KJNQDGXXFIYMJW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for Benzyl 3 Bromomethyl Benzoate

Direct Benzylic Bromination Strategies

The most common approach to synthesizing Benzyl (B1604629) 3-(bromomethyl)benzoate involves the direct bromination of the benzylic methyl group of Benzyl 3-Methylbenzoate (B1238549). This transformation is typically achieved through radical bromination.

Radical Bromination of Benzyl 3-Methylbenzoate using N-Bromosuccinimide (NBS)

The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent, is a standard method for benzylic bromination. wikipedia.orgmychemblog.com This reaction proceeds via a free-radical chain mechanism. mychemblog.com The key to this process is the generation of a bromine radical, which then abstracts a hydrogen atom from the benzylic position of Benzyl 3-Methylbenzoate. mychemblog.compearson.com The resulting benzylic radical is stabilized by resonance with the aromatic ring, making this position highly susceptible to bromination. libretexts.org NBS is favored over using molecular bromine (Br₂) directly because it maintains a low and constant concentration of Br₂ throughout the reaction, which helps to minimize unwanted side reactions such as addition to the aromatic ring. masterorganicchemistry.comchadsprep.com

The efficiency and selectivity of the Wohl-Ziegler bromination are highly dependent on the reaction conditions. Careful optimization of initiators, solvents, temperature, and molar ratios of reactants is crucial for maximizing the yield of the desired monobrominated product.

Initiators: The reaction is initiated by radical initiators, which decompose upon heating or irradiation to generate radicals that start the chain reaction. wikipedia.orgmychemblog.com Commonly used initiators include benzoyl peroxide (BPO) and 2,2'-azobis(isobutyronitrile) (AIBN). mychemblog.comcommonorganicchemistry.com AIBN is often preferred as its decomposition rate is less dependent on the solvent compared to benzoyl peroxide. blogspot.com The choice of initiator can influence the reaction, with AIBN sometimes providing better results where benzoyl peroxide performs poorly. blogspot.com The initiator is typically used in catalytic amounts, ranging from 0.05 to 0.2 equivalents relative to the substrate.

Solvents: The choice of solvent is critical. Nonpolar solvents are generally used to prevent ionic side reactions. Carbon tetrachloride (CCl₄) has traditionally been a common solvent for NBS brominations, often used at reflux temperatures (around 76-80°C). mychemblog.comcommonorganicchemistry.com However, due to its toxicity and environmental concerns, other solvents like chlorobenzene, cyclohexane, and dichloromethane (B109758) are also employed. gla.ac.ukechemi.com Chlorobenzene allows for higher reaction temperatures (reflux at 130-135°C). The reaction can also be conducted under solvent-free conditions or in aqueous media, presenting a "greener" alternative. researchgate.netijstr.org

Temperature: The reaction is typically carried out at elevated temperatures, often at the reflux temperature of the chosen solvent, to facilitate the decomposition of the radical initiator and promote the reaction. mychemblog.comcommonorganicchemistry.com However, temperature control is important as excessive heat can lead to side reactions and the formation of impurities. researchgate.net In some cases, lower temperatures with photo-initiation (using a light source) can improve selectivity. gla.ac.uk

Molar Ratios: The stoichiometry of the reactants plays a significant role in controlling the extent of bromination. To favor monobromination, a slight excess of NBS is often used, typically in the range of 1.1 to 1.2 equivalents relative to the substrate. acs.org Using a significant excess of NBS can lead to the formation of di- and tri-brominated products. echemi.comnih.gov

Table 1: Optimization of Reaction Conditions for NBS Bromination

| Parameter | Typical Conditions | Rationale/Effect |

|---|---|---|

| Initiator | Benzoyl Peroxide (BPO), AIBN (0.05-0.2 eq.) | Initiates the radical chain reaction. mychemblog.com AIBN's decomposition is less solvent-dependent. blogspot.com |

| Solvent | Carbon Tetrachloride (CCl₄), Chlorobenzene, Cyclohexane | Nonpolar solvents are preferred to avoid ionic side reactions. mychemblog.comcommonorganicchemistry.comechemi.com |

| Temperature | Reflux (e.g., CCl₄: 76-80°C, Chlorobenzene: 130-135°C) | Provides energy for initiator decomposition and reaction progression. commonorganicchemistry.com |

| Molar Ratio | Substrate:NBS ≈ 1:1.1 - 1:1.2 | A slight excess of NBS favors monobromination. acs.org |

A significant challenge in the benzylic bromination of methyl-substituted aromatic compounds is preventing over-bromination, which leads to the formation of dibromo- and tribromomethyl derivatives. scientificupdate.com The desired product is typically the monobrominated compound. scientificupdate.com

Several strategies can be employed to enhance the selectivity for mono-bromination:

Controlling NBS Stoichiometry: As mentioned, using only a slight excess of NBS (around 1.1 equivalents) is crucial. acs.org This limits the amount of available bromine, thereby reducing the likelihood of multiple brominations.

Reaction Time and Temperature: Careful monitoring of the reaction progress and avoiding prolonged reaction times or excessively high temperatures can help prevent the formation of poly-brominated byproducts. scientificupdate.com

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, residence time, and stoichiometry. researchgate.net This technology has been shown to improve selectivity in benzylic brominations by allowing for rapid mixing and heat transfer, minimizing the formation of undesired products. researchgate.net

Alternative Brominating Agents: While NBS is the most common reagent, other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) have been explored. In some cases, DBDMH in the presence of a catalyst like ZrCl₄ has been shown to prevent competing aromatic ring bromination. scientificupdate.com

It is important to note that the inherent reactivity of the substrate also plays a role. Once the first bromine atom is introduced, the electron-withdrawing nature of the bromine can deactivate the remaining benzylic hydrogens, but often the reaction conditions are harsh enough to overcome this, leading to mixtures. scientificupdate.com

Atom-Transfer Radical Addition (ATRA) for Bromomethyl Group Installation

Atom-transfer radical addition (ATRA) represents an alternative strategy for forming carbon-bromine bonds. This method involves the addition of a radical to an alkene, followed by the transfer of a halogen atom from a donor molecule to the resulting radical. nih.gov While widely used for adding haloalkanes to olefins, its direct application for the synthesis of Benzyl 3-(bromomethyl)benzoate from a suitable precursor is less commonly documented in readily available literature compared to Wohl-Ziegler bromination.

The general principle of ATRA involves a catalytic cycle, often employing photoredox catalysts or transition metal complexes, to generate the initial radical and facilitate the halogen atom transfer. mdpi.comrsc.org For instance, a photoredox catalyst can be excited by light and then interact with a bromo-compound to generate a radical, which can then add to an alkene. The resulting radical can then be trapped by a bromine source. This method has been successfully used for the addition of fluorinated alkyl bromides to alkenes. rsc.org The development of dual catalytic systems, such as a combination of a photoredox catalyst and a copper catalyst, has expanded the scope of ATRA reactions. mdpi.com

Indirect Synthetic Routes via Precursor Functionalization

An alternative to the direct bromination of Benzyl 3-Methylbenzoate is to first introduce the bromomethyl group onto the benzoic acid core and then perform an esterification reaction.

Esterification of 3-(Bromomethyl)benzoic Acid with Benzyl Alcohol

This two-step approach begins with the synthesis of 3-(Bromomethyl)benzoic acid. This can be achieved by the radical bromination of 3-methylbenzoic acid using NBS and a radical initiator, similar to the process described in section 2.1.1. google.com

Once 3-(Bromomethyl)benzoic acid is obtained, it can be esterified with benzyl alcohol to yield the final product, this compound. A common method for this esterification is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). tsijournals.com The reaction is typically heated to drive the equilibrium towards the product by removing the water formed during the reaction.

Alternative esterification methods could also be employed, such as using coupling agents or converting the carboxylic acid to a more reactive derivative like an acyl chloride before reacting it with benzyl alcohol.

Halogen Exchange Reactions (e.g., from Chloromethyl Precursors)

An alternative synthetic route is the conversion of a corresponding chloromethyl compound, Benzyl 3-(chloromethyl)benzoate, via a halogen exchange reaction. The Finkelstein reaction is a well-established method for this transformation, typically involving the treatment of an alkyl chloride with an alkali metal iodide or bromide in a suitable solvent. koreascience.kr

To synthesize this compound, its chloro-analog would be reacted with a source of bromide ions, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a solvent like acetone (B3395972). The reaction's success relies on the differential solubility of the halide salts. For example, the newly formed sodium chloride is poorly soluble in acetone and precipitates out of the solution, driving the equilibrium towards the formation of the desired bromomethyl product. acs.org This method is particularly useful when the corresponding chloromethyl precursor is more readily available or cheaper than the bromomethylated starting materials. rsc.org

Table 3: General Conditions for Halogen Exchange

| Parameter | Condition |

| Starting Material | Benzyl 3-(chloromethyl)benzoate |

| Reagent | Sodium Bromide (NaBr) or Lithium Bromide (LiBr) |

| Solvent | Acetone or other polar aprotic solvent |

| Temperature | Room Temperature to Reflux |

| Driving Force | Precipitation of the less soluble metal chloride |

Appel Reaction for Bromination of Benzyl 3-(Hydroxymethyl)benzoate

The Appel reaction provides a direct method for converting a primary alcohol into an alkyl bromide under mild conditions. wikipedia.orgorganic-chemistry.org This pathway would involve the synthesis of Benzyl 3-(hydroxymethyl)benzoate as a precursor, which is then brominated to give the final product.

The reaction is typically performed by treating Benzyl 3-(hydroxymethyl)benzoate with a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source, most commonly carbon tetrabromide (CBr₄). commonorganicchemistry.com The mechanism involves the initial formation of a phosphonium (B103445) salt from PPh₃ and CBr₄. The alcohol then attacks the phosphonium species, leading to an oxyphosphonium intermediate. An subsequent intramolecular Sₙ2 displacement by the bromide ion results in the formation of this compound and triphenylphosphine oxide. organic-chemistry.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. wikipedia.org

Table 4: Reagents and Conditions for the Appel Reaction

| Parameter | Condition | Role |

| Starting Material | Benzyl 3-(hydroxymethyl)benzoate | Alcohol precursor |

| Reagents | Triphenylphosphine (PPh₃), Carbon Tetrabromide (CBr₄) | Forms the brominating agent in situ |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvent |

| Temperature | 0°C to Room Temperature | Mild reaction conditions |

| By-product | Triphenylphosphine oxide | Removed during purification |

| Yield | 75-80% | Generally high |

Purification and Isolation Techniques in Laboratory Synthesis

Regardless of the synthetic route employed, the isolation and purification of this compound from the crude reaction mixture is a critical final step to obtain a product of high purity. The specific techniques used depend on the nature of the by-products and unreacted starting materials associated with the chosen synthetic method.

A common initial workup involves an aqueous wash. The reaction mixture is typically diluted with an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and washed with water or brine to remove water-soluble impurities, such as salts or DMAP hydrochloride. rsc.orgrsc.org The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and filtered. The solvent is subsequently removed under reduced pressure using a rotary evaporator. rsc.orgechemi.com

If the synthesis generates solid by-products, such as succinimide (B58015) (from NBS bromination routes) or dicyclohexylurea (from DCC coupling), an initial filtration of the reaction mixture is performed to remove the bulk of this insoluble material. organic-chemistry.orgprepchem.com

For final purification, column chromatography is a widely used and effective technique. rsc.org A slurry of silica (B1680970) gel is packed into a column, and the crude product is loaded onto the top. A solvent system, typically a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column. rsc.orgnih.gov The components of the mixture separate based on their differing affinities for the silica gel stationary phase, allowing for the collection of pure fractions of this compound.

In cases where the product is a solid and has suitable solubility properties, recrystallization can be employed. The crude solid is dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., from carbon tetrachloride or ethyl acetate) and allowed to cool slowly. prepchem.comgoogle.com The desired compound crystallizes out in a purer form, leaving impurities behind in the mother liquor. For thermally stable, liquid products, fractional distillation under vacuum can also be a viable purification method. google.com

Chemical Reactivity and Advanced Transformation Pathways

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in Benzyl (B1604629) 3-(bromomethyl)benzoate is highly susceptible to attack by a wide range of nucleophiles. The stability of the potential benzylic carbocation intermediate, due to resonance delocalization with the benzene (B151609) ring, allows for reactivity through both S\textsubscript{N}1 and S\textsubscript{N}2 pathways, depending on the reaction conditions and the nature of the nucleophile. researchgate.netnih.gov

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and Benzyl 3-(bromomethyl)benzoate readily participates in such reactions.

Enolates: As soft carbon nucleophiles, enolates generated from carbonyl compounds can be effectively alkylated by benzylic halides. masterorganicchemistry.comresearchgate.netchemicalbook.com This reaction provides a direct route to introduce the 3-(benzyloxycarbonyl)benzyl moiety onto a carbon atom alpha to a carbonyl group, a valuable transformation for the synthesis of more complex molecular architectures. The reaction typically proceeds via an S\textsubscript{N}2 mechanism. masterorganicchemistry.com

Grignard Reagents: The reaction of this compound with Grignard reagents (RMgX) is complex. While the benzylic bromide can react with the Grignard reagent, the ester functionality is also susceptible to nucleophilic attack. ias.ac.inudel.edumnstate.edu An excess of the Grignard reagent would likely lead to reaction at both sites, initially displacing the bromide and then attacking the ester carbonyl. allen.in The formation of a Grignard reagent from this compound itself is generally not feasible due to the presence of the electrophilic ester group, which would be incompatible with the highly nucleophilic and basic nature of the Grignard reagent. gmu.edu Homocoupling to form 1,2-diphenylethane (B90400) derivatives is also a common side reaction with benzyl Grignard reagents. prepchem.comreddit.com

Cyanides: The cyanide ion (CN⁻) is an excellent nucleophile for displacing the benzylic bromide. The reaction of this compound with alkali metal cyanides, such as sodium cyanide, in a polar aprotic solvent like DMSO, affords Benzyl 3-(cyanomethyl)benzoate. udel.edubeilstein-journals.org This reaction is a classic example of a nucleophilic substitution that proceeds efficiently at a benzylic position.

| Nucleophile | Product Structure | Typical Reaction Conditions | Notes |

|---|---|---|---|

| Enolate (from a ketone) |  | Strong base (e.g., LDA), THF, low temperature | Forms a new C-C bond alpha to the carbonyl group. |

| Grignard Reagent (RMgX) | Complex mixture | Anhydrous ether or THF | Reacts with both the benzylic bromide and the ester group. |

| Cyanide (NaCN) |  | DMSO, elevated temperature | Efficient displacement of bromide to form a nitrile. beilstein-journals.org |

The electrophilic benzylic carbon readily reacts with a variety of heteroatom nucleophiles, leading to the formation of new carbon-heteroatom bonds.

Amines: Primary and secondary amines react with this compound to yield the corresponding secondary and tertiary benzylic amines, respectively. google.comresearchgate.net These N-alkylation reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Thiols: Thiols are excellent nucleophiles and react smoothly with benzylic halides to form thioethers. arkat-usa.org The reaction of this compound with a thiol in the presence of a base provides the corresponding benzyl thioether. This reaction is highly efficient and proceeds under mild conditions.

Azides: The azide (B81097) ion (N₃⁻) is a potent nucleophile that readily displaces the benzylic bromide to form Benzyl 3-(azidomethyl)benzoate. This reaction is often carried out using sodium azide in a polar aprotic solvent. The resulting benzylic azide is a versatile intermediate that can be further transformed, for example, through reduction to an amine or by participation in click chemistry reactions.

Alcohols: Alcohols can act as nucleophiles to displace the benzylic bromide, forming benzyl ethers. ias.ac.inorganic-chemistry.org This reaction, a variation of the Williamson ether synthesis, is typically performed in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. organic-chemistry.org

| Nucleophile | Product Type | Typical Reaction Conditions |

|---|---|---|

| Primary/Secondary Amine | Secondary/Tertiary Benzylic Amine | Solvent (e.g., MeCN, DMF), Base (e.g., K₂CO₃, Et₃N) |

| Thiol | Benzyl Thioether | Solvent (e.g., EtOH, DMF), Base (e.g., NaOH, NaOEt) |

| Sodium Azide | Benzylic Azide | Solvent (e.g., DMF, DMSO), Room temperature to moderate heat |

| Alcohol | Benzyl Ether | Base (e.g., NaH, Ag₂O), Solvent (e.g., THF, DMF) organic-chemistry.org |

The benzylic position is unique in its ability to undergo nucleophilic substitution through both S\textsubscript{N}1 and S\textsubscript{N}2 mechanisms. researchgate.netpearson.com The choice of pathway is influenced by several factors, including the nature of the nucleophile, the solvent, and the substitution pattern of the benzyl halide.

S\textsubscript{N}2 Pathway: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. rsc.org The reaction proceeds in a single, concerted step where the nucleophile attacks the benzylic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral. For a primary benzylic halide like this compound, the S\textsubscript{N}2 mechanism is often predominant, especially with potent nucleophiles. nih.gov

S\textsubscript{N}1 Pathway: This pathway is favored by weak nucleophiles, polar protic solvents, and substrates that can form stable carbocations. rsc.org The benzylic carbocation is significantly stabilized by resonance, with the positive charge delocalized over the aromatic ring. researchgate.netkhanacademy.org This stabilization makes the S\textsubscript{N}1 pathway competitive, even for a primary benzylic halide. The reaction proceeds in two steps: formation of the carbocation followed by attack of the nucleophile, leading to a racemic mixture if the starting material is chiral.

The dual reactivity of benzylic systems makes them versatile substrates in organic synthesis. researchgate.net

The position of the bromomethyl group on the benzoate (B1203000) ring (ortho, meta, or para) can influence the reactivity of the benzylic carbon through electronic effects.

Electronic Effects: The ester group (-COOBn) is an electron-withdrawing group. In the para position, this group can exert a significant electron-withdrawing resonance effect, which would destabilize a developing positive charge at the benzylic position in an S\textsubscript{N}1 transition state. Conversely, it would make the benzylic carbon more electrophilic, potentially accelerating an S\textsubscript{N}2 reaction. In the meta position, the resonance effect is not operative, and the influence is primarily through the weaker inductive effect. The ortho isomer experiences both inductive and resonance effects, in addition to potential steric hindrance from the adjacent ester group.

Transformations Involving the Ester Moiety

In addition to the reactions at the benzylic carbon, the benzyl ester group can also be transformed.

The benzyl ester can be cleaved under either acidic or basic conditions to yield 3-(bromomethyl)benzoic acid and benzyl alcohol. allen.inresearchgate.netorgsyn.orgpearson.comnjit.edu

Base-Catalyzed Hydrolysis (Saponification): Treatment with a strong base, such as sodium hydroxide (B78521) in an aqueous or alcoholic medium, will lead to the corresponding carboxylate salt, which upon acidification, gives 3-(bromomethyl)benzoic acid.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester can be hydrolyzed to the carboxylic acid. This reaction is reversible.

The synthesis of 3-(bromomethyl)benzoic acid is often achieved through the radical bromination of m-toluic acid, providing an alternative route to this valuable intermediate. researchgate.netpearson.com

| Reaction Condition | Products | Notes |

|---|---|---|

| Aqueous NaOH, then H₃O⁺ | 3-(Bromomethyl)benzoic acid + Benzyl alcohol | Irreversible saponification. |

| Aqueous H₂SO₄, heat | 3-(Bromomethyl)benzoic acid + Benzyl alcohol | Reversible reaction. |

Reduction to Benzyl 3-(Bromomethyl)benzyl Alcohol

The reduction of this compound to Benzyl 3-(bromomethyl)benzyl alcohol presents a significant chemoselectivity challenge. The molecule contains two reducible functional groups: the benzyl ester and the benzylic bromide. The choice of reducing agent is critical as it dictates the reaction's outcome.

Powerful hydride-transfer reagents, such as lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. However, LiAlH₄ is also known to reduce alkyl halides, including benzylic bromides, to the corresponding alkanes. Therefore, treatment of this compound with LiAlH₄ would likely result in the reduction of both functional groups, yielding 3-methylbenzyl alcohol as the primary product, rather than the desired Benzyl 3-(bromomethyl)benzyl alcohol.

Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters under standard conditions, although they readily reduce aldehydes and ketones. walisongo.ac.id While methods exist to enhance the reactivity of NaBH₄ towards esters, these conditions might also promote the reduction of the benzylic bromide. The selective reduction of the ester in the presence of the benzylic bromide is therefore non-trivial. Achieving this transformation would likely require carefully controlled catalytic hydrogenation or the use of specific chemoselective reagents that can differentiate between the two functional groups, potentially involving protection/deprotection strategies for the benzylic bromide.

Transesterification Reactions

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is a fundamental reaction in organic synthesis. For this compound, this transformation can be approached under either acidic or basic conditions, though each pathway presents challenges due to the presence of the reactive bromomethyl group. masterorganicchemistry.com

Under basic conditions, typically employing an alkoxide nucleophile (e.g., sodium methoxide (B1231860) in methanol), the reaction proceeds through a nucleophilic acyl substitution mechanism. However, the alkoxide is also a potent nucleophile for Sₙ2 reactions. The benzylic bromide is an excellent electrophile for Sₙ2 displacement. Consequently, a competing reaction would occur where the alkoxide displaces the bromide, leading to the formation of an ether byproduct, Benzyl 3-(alkoxymethyl)benzoate. This side reaction would likely dominate, making base-catalyzed transesterification an inefficient method for simply exchanging the benzyl alcohol moiety.

Acid-catalyzed transesterification, often using a mineral acid or a Lewis acid in an excess of the new alcohol, proceeds via protonation of the carbonyl oxygen, making the ester more electrophilic. masterorganicchemistry.com This method avoids the use of a strong nucleophile that could react with the benzylic bromide. While this approach would circumvent the issue of Sₙ2 side reactions, it typically requires elevated temperatures and prolonged reaction times, which could potentially lead to other side reactions or degradation of the starting material.

Reactions at the Aromatic Ring

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is governed by the directing effects of the two existing substituents: the benzyloxycarbonyl group (-COOCH₂Ph) and the bromomethyl group (-CH₂Br). Both groups are electron-withdrawing and thus deactivate the ring towards electrophilic attack compared to benzene.

The benzyloxycarbonyl group is a meta-directing deactivator due to both its negative inductive effect (-I) and its electron-withdrawing resonance effect (-M). The bromomethyl group is primarily a weak deactivator through its inductive effect (-I). The two substituents are located meta to each other (at positions 1 and 3).

In such a 1,3-disubstituted system with two deactivating groups, the directing effects are additive.

The -COOCH₂Ph group directs incoming electrophiles to positions 5.

The -CH₂Br group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para).

Considering these influences, the potential sites for substitution are positions 2, 4, 5, and 6.

Position 5: Is meta to both substituents.

Positions 4 and 6: Are ortho to the -CH₂Br group and meta to the -COOCH₂Ph group.

Position 2: Is ortho to both the -CH₂Br and -COOCH₂Ph groups.

Substitution at position 2 is sterically hindered due to its location between the two existing substituents. Position 5 is strongly deactivated. Therefore, electrophilic attack is most likely to occur at positions 4 and 6, which are the least sterically hindered and least deactivated positions. For instance, in a reaction like nitration (using HNO₃/H₂SO₄) or bromination (using Br₂/FeBr₃), the major products would be Benzyl 3-(bromomethyl)-4-nitrobenzoate and Benzyl 3-(bromomethyl)-6-nitrobenzoate (or the corresponding bromo-derivatives). nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The benzylic bromide functionality of this compound is an excellent electrophilic partner for a wide array of palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon bonds at the benzylic position, attaching various aryl, alkyl, vinyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C(sp³)–C(sp²) bond by coupling the benzylic bromide with an organoboron reagent, such as an arylboronic acid or potassium aryltrifluoroborate. This pathway is highly effective for synthesizing diarylmethane structures. The reaction is typically catalyzed by a palladium(0) complex and requires a base. A variety of functional groups are tolerated on the arylboronic acid partner, making this a versatile method for introducing complex aromatic moieties.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|---|

| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 120 (Microwave) | Arylboronic acids |

| PdCl₂(dppf)·CH₂Cl₂ | (dppf) | Cs₂CO₃ | THF/H₂O | 77 | Potassium aryltrifluoroborates |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene (B28343)/H₂O | 90 | Arylboronic acids |

Heck Reaction: The Mizoroki-Heck reaction can be employed to couple this compound with alkenes. This reaction forms a new carbon-carbon bond and typically results in a substituted alkene product. The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. Both activated alkenes (e.g., acrylates, styrenes) and unactivated aliphatic olefins can be used, providing access to a wide range of functionalized allylbenzene (B44316) derivatives.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile (B52724) | 80 | Styrene |

| Ni(cod)₂ | PCyPh₂ | Et₃N | Toluene | Room Temp. | Ethylene |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 100 | n-Butyl acrylate |

Sonogashira Coupling: This reaction facilitates the coupling of the benzylic bromide with a terminal alkyne, creating a C(sp³)–C(sp) bond. The products are substituted alkynes, which are valuable intermediates in organic synthesis. The classic Sonogashira coupling uses a dual catalyst system of palladium and copper(I) in the presence of an amine base. Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.

| Catalyst System | Base | Solvent | Temperature (°C) | Coupling Partner |

|---|---|---|---|---|

| Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | Terminal Alkynes |

| PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | Terminal Alkynes |

| [Pd(μ-I)PᵗBu₃]₂ (Copper-free) | LiHMDS | Toluene | Room Temp. | Lithium Acetylides |

The structure of this compound allows for the design of substrates capable of undergoing intramolecular cyclization reactions, leading to the formation of complex polycyclic systems. researchgate.netdivyarasayan.org By modifying either the benzyl group of the ester or the coupling partner in an intermolecular reaction, a tethered reactive group can be introduced, setting the stage for a subsequent ring-closing event.

A prime example is the intramolecular Heck reaction. If this compound were first transesterified with an alcohol containing a terminal double bond, such as 4-penten-1-ol, the resulting molecule, 4-pentenyl 3-(bromomethyl)benzoate, would be an ideal substrate for an intramolecular Heck reaction. divyarasayan.org Upon treatment with a palladium(0) catalyst and a base, oxidative addition into the C-Br bond would be followed by intramolecular migratory insertion of the tethered alkene. Subsequent β-hydride elimination would yield a fused or bridged cyclic product, demonstrating a powerful strategy for building molecular complexity. researchgate.netnih.gov Such palladium-catalyzed cascade reactions are highly valuable for their efficiency in constructing elaborate molecular frameworks from relatively simple starting materials. researchgate.net

Radical Reactions and Oxidative Transformations of this compound

The reactivity of the benzylic position in this compound is a focal point for various chemical transformations, particularly radical reactions and oxidations. The stability of the benzylic radical, due to resonance with the aromatic ring, plays a crucial role in these reactions. masterorganicchemistry.comlibretexts.org

Free Radical Reductions of the Bromomethyl Group

The bromomethyl group of this compound can undergo free radical reduction. This type of reaction typically involves the abstraction of the bromine atom by a radical initiator, leading to the formation of a benzylic radical. libretexts.orgresearchgate.net This intermediate is stabilized by the delocalization of the unpaired electron into the adjacent π-system of the benzene ring. masterorganicchemistry.comlibretexts.org The subsequent reaction of this stabilized radical with a hydrogen atom donor completes the reduction process, converting the bromomethyl group to a methyl group.

Common reagents for initiating such free-radical chain reactions include peroxides, which can be used in conjunction with reagents like N-bromosuccinimide (NBS) to provide a low, steady concentration of bromine radicals. libretexts.orgyoutube.com The mechanism involves initiation, propagation, and termination steps, characteristic of free-radical reactions. masterorganicchemistry.com

Table 1: Key Aspects of Free Radical Reduction

| Step | Description |

| Initiation | Formation of initial radicals, often through homolytic cleavage of an initiator molecule like benzoyl peroxide. |

| Propagation | A bromine radical abstracts a benzylic hydrogen, forming a stable benzylic radical and HBr. The benzylic radical then reacts with Br₂ to form the brominated product and a new bromine radical. libretexts.org |

| Termination | Combination of any two radicals to form a non-radical species. |

Selective Oxidation of the Benzylic Position

The benzylic carbon of the bromomethyl group is susceptible to selective oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkyl groups at the benzylic position to carboxylic acids, provided there is at least one benzylic hydrogen present. libretexts.orgchemistrysteps.com This process is often vigorous and can lead to the cleavage of the alkyl chain, with the benzylic carbon being converted to a carboxyl group. chemistrysteps.com

Various other methods for benzylic oxidation have been developed to achieve higher selectivity and milder reaction conditions. These include the use of:

N-Bromosuccinimide (NBS), which can be used for benzylic bromination as a prelude to oxidation. masterorganicchemistry.com

Hypervalent iodine reagents, which are known for their mild and selective oxidizing properties. siu.edu

Catalytic systems, including those based on transition metals, which can facilitate aerobic oxidation. mdpi.com

The oxidation can proceed through different pathways, including the formation of intermediate benzylic radicals or carbocations. For instance, in some systems, a benzylic radical is formed, which then reacts with oxygen to form a peroxide radical, leading to the oxidized product. mdpi.com The choice of oxidant and reaction conditions can allow for the selective formation of aldehydes, ketones, or carboxylic acids from the benzylic position. masterorganicchemistry.comnih.gov

Table 2: Examples of Oxidizing Agents for Benzylic Position

| Oxidizing Agent/System | Product Type | Reference |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | libretexts.orgchemistrysteps.com |

| N-Bromosuccinimide (NBS) | Aldehyde/Ester (from ether) | nih.gov |

| Hypervalent Iodine Reagents | Benzoate Esters (from ethers) | siu.edu |

| Molecular Oxygen with Catalyst | Ketones (from alkylarenes) | mdpi.com |

The oxidation of toluene to benzoic acid, a related transformation, can also produce benzyl benzoate as a by-product through the reaction of intermediate species. google.com This highlights the complex interplay of radical and oxidative pathways that can occur at the benzylic position.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Crucial Building Block for Complex Molecular Architectures

The strategic placement of two reactive sites on the Benzyl (B1604629) 3-(bromomethyl)benzoate scaffold makes it an ideal starting material for constructing elaborate organic molecules. nih.gov The benzylic bromide is highly susceptible to nucleophilic substitution, while the benzyl ester provides a handle for further functionalization or deprotection to reveal a carboxylic acid. This dual reactivity is instrumental in the synthesis of a wide array of complex structures.

Synthesis of Substituted Benzoic Acid Derivatives

A primary application of Benzyl 3-(bromomethyl)benzoate lies in its conversion to various substituted benzoic acid derivatives. The benzyl ester can be selectively hydrolyzed under basic conditions, such as with sodium hydroxide (B78521), to yield 3-(bromomethyl)benzoic acid. google.com This intermediate serves as a valuable precursor in the synthesis of various compounds, including herbicides. google.com

Furthermore, the bromomethyl group can undergo a variety of nucleophilic substitution reactions prior to or after the deprotection of the ester. For instance, reaction with nucleophiles like amines or thiols allows for the introduction of diverse functional groups at the benzylic position. Subsequent hydrolysis of the ester group then provides access to a wide range of meta-substituted benzoic acids, which are important pharmacophores in drug discovery. nih.gov

The following table outlines the conversion of this compound to key benzoic acid derivatives:

| Starting Material | Reagent(s) | Product | Application of Product |

| This compound | NaOH, H₂O | 3-(Bromomethyl)benzoic acid | Intermediate for herbicides and pharmaceuticals google.com |

| This compound | 1. Nucleophile (e.g., R-NH₂) 2. NaOH, H₂O | 3-((Alkylamino)methyl)benzoic acid | Pharmaceutical building block |

Construction of Heterocyclic Systems (e.g., Quinazolines, Pyrazoles, Triazoles)

The reactivity of this compound makes it a valuable synthon for the construction of various heterocyclic scaffolds, which are prevalent in medicinal chemistry. nih.gov The bromomethyl group can act as an electrophile in cyclization reactions, leading to the formation of fused ring systems.

For example, derivatives of this compound can be utilized in tandem reactions to create complex heterocyclic frameworks. One such application involves the reaction of its derivatives with cyanoacetamides to form polycyclic systems containing pyrazole (B372694) and triazole rings. researchgate.net The initial nucleophilic attack by the cyanoacetamide followed by intramolecular cyclization showcases the utility of the benzyl bromide moiety in ring formation.

The synthesis of triazole-pyrazole hybrids has also been achieved using precursors derived from related bromomethyl benzoates. beilstein-journals.org These methods often involve the conversion of the bromomethyl group to an azide (B81097), followed by a cycloaddition reaction. beilstein-journals.orgrsc.org Such heterocyclic hybrids are of significant interest due to their broad spectrum of biological activities. nih.govbeilstein-journals.org

Derivatization for Supramolecular Chemistry and Ligand Synthesis

In the field of supramolecular chemistry, which focuses on the assembly of molecules into larger, organized structures, this compound derivatives serve as key components for creating intricate architectures. researchgate.netru.nl The ability to introduce specific functionalities through the bromomethyl group allows for the design of molecules with programmed self-assembly properties.

For instance, the reaction of related bromomethyl benzoates with pyrazole or triazole units has been employed to synthesize ligands capable of forming complex coordination compounds or metallogels. rsc.orgrsc.org These ligands often feature multiple binding sites that can interact with metal ions or other molecules to form well-defined supramolecular assemblies. The resulting structures have potential applications in areas such as catalysis and materials science. rsc.org

Role in Scaffold Diversity and Medicinal Chemistry Lead Generation (from a synthetic perspective)

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets. unina.itrsc.org this compound provides a platform for generating diverse molecular scaffolds, making it a valuable tool in the quest for new drug leads. nih.govacs.org The ability to easily modify both the benzylic position and the carboxyl group allows for the rapid creation of libraries of related compounds with varying structural features. This diversity-oriented synthesis approach is crucial for exploring chemical space and identifying novel bioactive molecules. nih.gov

For example, the indole (B1671886) scaffold is a well-known privileged structure in medicinal chemistry. This compound has been used in the alkylation of indole derivatives to create novel compounds with potential therapeutic applications, such as HIV fusion inhibitors. acs.org

Incorporation into Polymeric Materials for Tailored Properties

The reactivity of this compound also extends to the field of polymer chemistry. Its bifunctional nature allows it to be incorporated into polymer chains, either as a monomer or as a functionalizing agent, to impart specific properties to the resulting material.

The bromomethyl group can participate in polymerization reactions, such as atom transfer radical polymerization (ATRP), to form well-defined polymers. For example, a related compound, 4-(dimethylamino)benzyl 4-(bromomethyl)benzoate (B8499459), has been used as an initiator for the ATRP of styrene. researchgate.net The resulting polymers possess a functional end group that can be further modified.

Furthermore, the incorporation of the benzyl benzoate (B1203000) moiety into a polymer backbone can influence its thermal and mechanical properties. The aromatic rings contribute to rigidity and thermal stability, while the ester linkage can be designed to be cleavable under specific conditions, leading to degradable polymers. The synthesis of linear polyesters from a brominated bis-MPA derivative highlights the utility of such monomers in creating functional polymers. nsf.gov

Development of Specialized Reagents and Catalysts from Derivatives

Derivatives of this compound can also be transformed into specialized reagents and catalysts for organic synthesis. The introduction of specific functional groups can lead to molecules with unique reactivity.

For example, the conversion of related benzyl bromides into Grignard reagents or their participation in palladium-catalyzed cross-coupling reactions demonstrates their utility in forming new carbon-carbon bonds. beilstein-archives.orgresearchgate.net These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks. Additionally, the development of palladium catalysts for the carboxylation of benzylic bromides showcases the ongoing efforts to utilize these compounds in novel catalytic transformations. ulb.ac.be

Mechanistic Insights and Computational Studies

Elucidation of Reaction Mechanisms for Benzylic Substitution and Cross-Coupling

The primary reactive site of Benzyl (B1604629) 3-(bromomethyl)benzoate is the C-Br bond at the benzylic position. This position is activated by the adjacent phenyl ring, which can stabilize intermediates formed during both nucleophilic substitution and radical processes. libretexts.org Benzylic halides are known to readily undergo nucleophilic substitution. ucalgary.ca Primary benzylic halides typically favor an S\textsubscript{N}2 pathway. ucalgary.ca However, the reaction's course—whether it follows an S\textsubscript{N}1, S\textsubscript{N}2, or radical pathway—is highly dependent on the reaction conditions, including the nucleophile, solvent, and the presence of initiators or catalysts. numberanalytics.comksu.edu.sa

Cross-coupling reactions, often catalyzed by transition metals like palladium, nickel, or iron, represent another major pathway for the functionalization of this compound. nih.govacs.orgbohrium.com These reactions typically involve the oxidative addition of the catalyst to the C-Br bond, followed by subsequent steps to form new carbon-carbon or carbon-heteroatom bonds. chinesechemsoc.orgnih.gov

Radical reactions, particularly benzylic bromination, are fundamental to understanding the chemistry of related precursors. The mechanism for benzylic bromination with reagents like N-bromosuccinimide (NBS) proceeds via a free-radical chain reaction. libretexts.org The process is initiated by light or a radical initiator, which generates a bromine radical. libretexts.orgmasterorganicchemistry.com This radical then abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com The stability of this intermediate is key, as the unpaired electron is delocalized over the adjacent aromatic ring, lowering the energy of the transition state. libretexts.orgmasterorganicchemistry.comfiveable.me

The general steps for radical bromination are:

Initiation: Formation of a bromine radical (Br•).

Propagation: The Br• radical abstracts a benzylic hydrogen to form a stable benzyl radical and HBr. This benzyl radical then reacts with Br₂ (which can be generated from the reaction of HBr with NBS) to form the product and a new Br• radical, continuing the chain. libretexts.org

Termination: Combination of any two radical species.

The presence of radical intermediates in reactions involving benzylic halides has been confirmed through trapping experiments. For instance, in studies on the cross-coupling of methyl 4-(bromomethyl)benzoate (B8499459), a structural isomer of the title compound's core, the use of radical quenchers like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) led to the formation of a trapped benzyl radical adduct, confirming the radical nature of the pathway. chinesechemsoc.orgchemrxiv.org

Kinetic studies are crucial for elucidating reaction mechanisms, and the Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reaction rates of benzene (B151609) derivatives. wikipedia.orgwalisongo.ac.id The equation is given by:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent and its position), and ρ is the reaction constant (which measures the sensitivity of the reaction to substituent effects). wikipedia.org

For Benzyl 3-(bromomethyl)benzoate, the ester group (-COOBn) is a meta-directing, electron-withdrawing group on the bromomethyl-substituted ring. Electron-withdrawing groups can have varied effects on benzylic reactions. In S\textsubscript{N}2 reactions with charged nucleophiles, an electron-withdrawing group can increase the rate by stabilizing the additional negative charge that develops on the benzylic carbon in the transition state. wikipedia.org Conversely, for S\textsubscript{N}1 reactions, such a group would destabilize the benzylic carbocation intermediate, thus slowing the reaction.

Kinetic studies on S\textsubscript{N}2 reactions of para-substituted benzyl chlorides with thiophenoxide ion have shown that Hammett plots can be U-shaped, where both electron-donating and electron-withdrawing groups accelerate the reaction relative to the unsubstituted compound. cdnsciencepub.com This indicates a change in the transition state structure.

In radical reactions, a dual-parameter Hammett equation is sometimes necessary to account for both polar and spin-delocalizing effects. chemrxiv.org Kinetic analysis of the cross-coupling of a palladium(I) complex with various para-substituted benzyl bromides revealed that both electron-donating and electron-withdrawing groups could accelerate the reaction, emphasizing the complexity of these mechanistic pathways. chemrxiv.org

Table 1: Selected Hammett Substituent Constants (σ)

| Substituent | σ_meta | σ_para | Electronic Effect |

|---|---|---|---|

| -OCH₃ | +0.12 | -0.27 | Donating (Resonance) |

| -CH₃ | -0.07 | -0.17 | Donating (Inductive) |

| -H | 0.00 | 0.00 | Reference |

| -Br | +0.39 | +0.23 | Withdrawing (Inductive) |

| -COOR | +0.37 | +0.45 | Withdrawing (Resonance/Inductive) |

| -CN | +0.56 | +0.66 | Withdrawing (Resonance/Inductive) |

| -NO₂ | +0.71 | +0.78 | Withdrawing (Resonance/Inductive) |

Data sourced from established physical organic chemistry principles.

Quantum Chemical Calculations (e.g., DFT) for Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for modeling reaction mechanisms at the molecular level. researchgate.netscielo.br Methods like B3LYP or M06-2X are commonly used to optimize geometries of reactants, products, intermediates, and transition states, and to calculate their corresponding energies. science.govbeilstein-journals.orgscience.gov This data allows for the construction of detailed potential energy surfaces for a proposed reaction pathway. scribd.com

For reactions involving benzylic halides, DFT calculations can elucidate the thermodynamics and kinetics of elementary steps. acs.org For example, DFT studies on the cross-coupling of a methyl 4-(bromomethyl)benzoate isomer with a palladium complex mapped out the entire reaction profile, identifying the energies of key intermediates and transition states, including a Pd(II) intermediate and a Pd(III) species formed after coordination of the benzylic radical. chinesechemsoc.orgchemrxiv.org

By calculating the activation energies (the energy difference between the transition state and reactants) for competing reaction pathways, DFT can predict which pathway is more favorable and therefore determine the reaction's selectivity. rsc.org For this compound, theoretical models could compare the activation barriers for S\textsubscript{N}1 versus S\textsubscript{N}2 mechanisms under different solvent conditions or predict the regioselectivity of a cross-coupling reaction.

Computational modeling of the photochemical bromination of toluene (B28343) has been used to perform a detailed microkinetic analysis of the reaction rate and product distribution, predicting the formation of benzyl bromide versus di- and tri-brominated species. researchgate.net Such models can be applied to more complex substrates like this compound to anticipate product ratios and optimize reaction conditions.

DFT provides a quantitative understanding of the electronic effects that substituents exert on a reaction. Analyses such as Natural Bond Orbital (NBO) can be used to calculate atomic charges and study orbital interactions, explaining how an electron-withdrawing group like the meta-ester in this compound influences the electron density at the benzylic carbon. researchgate.net

This theoretical insight complements experimental findings from Hammett analysis. acs.org For instance, calculations can show how a substituent stabilizes or destabilizes a key intermediate (like a carbocation or radical) or a transition state, thereby affecting the activation energy and, consequently, the reaction rate. alexandonian.com Studies on benzyl alcohol oxidation have shown that electron-donating groups accelerate the reaction, and this trend can be rationalized by how the substituent affects the deprotonation equilibria and hydride transfer steps, all of which can be modeled computationally. rsc.org

Role of Solvent and Catalysis in Modulating Reaction Pathways

The choice of solvent and catalyst is critical in directing the reaction of this compound towards a desired outcome.

Solvent: The polarity of the solvent plays a pivotal role.

Polar protic solvents (e.g., water, ethanol) are capable of hydrogen bonding and are effective at solvating both cations and anions. They strongly stabilize carbocation intermediates, favoring S\textsubscript{N}1 and E1 pathways. ksu.edu.salibretexts.org

Polar aprotic solvents (e.g., acetone (B3395972), DMSO, acetonitrile) possess large dipole moments but lack acidic protons. They solvate cations well but leave anions relatively "bare," which can enhance the reactivity of anionic nucleophiles, thus favoring S\textsubscript{N}2 reactions. ksu.edu.salibretexts.orglibretexts.org

Nonpolar solvents (e.g., CCl₄, benzene) are typically used for radical reactions, such as NBS bromination, to avoid side reactions. masterorganicchemistry.com

Table 2: Influence of Solvent Type on Benzylic Substitution

| Solvent Type | Examples | Properties | Favored Mechanism for Benzylic Halides |

|---|---|---|---|

| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (B129727) (MeOH) | H-bond donor, stabilizes carbocations and anions | S_N1 (especially for 2°/3° substrates) |

| Polar Aprotic | Acetone, DMSO, Acetonitrile (B52724) (MeCN), DMF | No H-bond donor, solvates cations, enhances nucleophile reactivity | S_N2 (especially for 1° substrates) |

| Nonpolar | Hexane (B92381), Carbon Tetrachloride (CCl₄), Benzene | Low dielectric constant, does not solvate ions well | Radical Reactions |

Information compiled from various sources. ksu.edu.salibretexts.orglibretexts.org

Catalysis: Catalysts can open up entirely new reaction pathways that are otherwise inaccessible.

Radical Initiators: For radical pathways, initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to start the chain reaction by providing an initial source of radicals. numberanalytics.comnewera-spectro.com

Transition Metal Catalysts: In cross-coupling reactions, catalysts based on palladium, nickel, copper, or iron are essential. nih.govacs.orgorganic-chemistry.org They orchestrate the reaction through a catalytic cycle, which can involve various oxidation states of the metal (e.g., Ni(0)/Ni(II) or Pd(0)/Pd(II) cycles). bohrium.comoaepublish.com The choice of metal and, crucially, the ligands attached to it, can control the reaction's efficiency, selectivity, and substrate scope.

Analytical Methodologies for Research Characterization of Benzyl 3 Bromomethyl Benzoate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shift Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For Benzyl (B1604629) 3-(bromomethyl)benzoate, both ¹H and ¹³C NMR provide specific signals corresponding to each unique proton and carbon atom in the structure.

¹H NMR: The proton NMR spectrum of Benzyl 3-(bromomethyl)benzoate would exhibit distinct chemical shifts. The benzylic protons of the ester group (-O-CH₂-Ph) are expected to appear as a singlet around 5.3 ppm. rsc.org The protons of the bromomethyl group (-CH₂Br) would also produce a singlet, typically shifted further downfield due to the electronegativity of the bromine atom, at approximately 4.5 ppm. The aromatic protons on the two different benzene (B151609) rings will show complex multiplet patterns in the range of 7.2 to 8.1 ppm. rsc.orgresearchgate.net

¹³C NMR: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the ester group is highly deshielded and appears around 165-166 ppm. rsc.org The carbons of the two aromatic rings resonate in the 128-142 ppm region. The benzylic carbon of the ester (-O-C H₂-Ph) is expected around 67 ppm, while the bromomethyl carbon (-C H₂Br) would appear further upfield, typically around 32-33 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl (C=O) | - | ~165.0 |

| Aromatic (C-H, C-C) | ~7.2 - 8.1 (m) | ~128.0 - 142.0 |

| Ester Methylene (-O-CH₂) | ~5.3 (s) | ~67.0 |

| Bromomethyl (-CH₂Br) | ~4.5 (s) | ~32.5 |

Note: Data are estimated based on analogous compounds such as benzyl benzoate (B1203000) and methyl 3-(bromomethyl)benzoate. rsc.orgsigmaaldrich.com (s = singlet, m = multiplet)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

The IR spectrum of this compound would show several characteristic absorption bands. A strong, sharp peak between 1715 and 1730 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the ester group. rsc.orgscribd.com The C-O stretching vibrations of the ester are expected to appear in the 1100-1300 cm⁻¹ region. researchgate.net Aromatic C-H stretching vibrations are typically observed as a group of peaks just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1450-1600 cm⁻¹ range. researchgate.net The presence of the bromomethyl group can be identified by a C-Br stretching vibration, which typically occurs in the 500-600 cm⁻¹ region of the spectrum. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3030 - 3100 |

| Carbonyl (Ester) | C=O Stretch | 1715 - 1730 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Ester C-O | Stretch | 1100 - 1300 |

| Alkyl C-Br | Stretch | 500 - 600 |

Note: Data are based on typical ranges for these functional groups found in similar compounds. rsc.orgresearchgate.netnist.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₃BrO₂), the molecular weight is approximately 304.0 g/mol for the ⁷⁹Br isotope and 306.0 g/mol for the ⁸¹Br isotope. The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M+2) with nearly equal intensity, which is a clear indicator of the presence of a single bromine atom.

Common fragmentation patterns in electron ionization (EI) MS would involve the cleavage of the ester and benzyl groups. Key fragments would include:

m/z 91: The tropylium (B1234903) ion ([C₇H₇]⁺), a very common and stable fragment resulting from the benzyl group. researchgate.netnist.gov

m/z 105: A benzoyl cation ([C₇H₅O]⁺), though less likely here due to the substitution pattern.

m/z 225/227: Loss of the benzyl group ([M-C₇H₇]⁺).

m/z 77: The phenyl cation ([C₆H₅]⁺). researchgate.net

Table 3: Predicted Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Origin |

| 304/306 | [C₁₅H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |

| 225/227 | [C₈H₆BrO₂]⁺ | Loss of benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl/Tropylium cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation patterns are predicted based on the analysis of related structures like benzyl benzoate and benzyl bromide. researchgate.netnist.govnist.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for purity assessment and monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) with UV Detection for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method with UV detection is well-suited for analyzing this compound due to its aromatic nature, which provides strong UV absorbance. arlok.comscirp.org

A typical method would employ a C18 stationary phase column. scirp.org The mobile phase would likely consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to ensure good peak shape. helixchrom.comhelixchrom.com Isocratic or gradient elution could be used to achieve optimal separation from impurities or reactants. Detection would be performed using a UV detector, likely at a wavelength around 235-254 nm where the benzoate chromophore absorbs strongly. scirp.orghelixchrom.com This method allows for precise quantification and assessment of the compound's purity. arlok.com

Development of Derivatization Strategies for Enhanced HPLC-UV Detection

While this compound itself possesses a strong chromophore for UV detection, its derivatives, such as the corresponding carboxylic acid (3-(bromomethyl)benzoic acid) formed via hydrolysis, may require derivatization for enhanced detection or improved chromatographic retention. Carboxylic acids can sometimes exhibit poor peak shape in reversed-phase HPLC.

Pre-column derivatization involves reacting the analyte with a labeling agent to attach a group with strong UV-absorbing or fluorescent properties. nih.gov For a derivative like 3-(bromomethyl)benzoic acid, common derivatizing agents include:

Phenacyl bromides or other alkyl halides: These reagents react with the carboxylate anion to form esters with strong UV chromophores. nih.gov

Coumarin analogues and anthracenes: These reagents can be used to introduce highly fluorescent tags, significantly lowering detection limits. nih.govthermofisher.com

Naphthylamine derivatives: Reagents like 1-naphthylamine (B1663977) can be coupled to the carboxylic acid using a carbodiimide (B86325) activator, resulting in an amide derivative with excellent UV absorbance. researchgate.nettandfonline.com

These strategies are particularly useful for trace analysis or when analyzing complex mixtures where enhanced selectivity and sensitivity are required. bohrium.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis and Derivatization Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For this compound, which is expected to be amenable to GC analysis due to its molecular weight and structure, GC-MS provides detailed information on its purity, thermal stability, and fragmentation patterns.

Volatile Product Analysis

Direct GC-MS analysis of this compound allows for the assessment of its volatility and thermal stability in the GC inlet and column. The resulting chromatogram would ideally show a single, sharp peak corresponding to the intact molecule, indicating its suitability for GC analysis without degradation. The retention time of the compound is dependent on the column polarity, temperature program, and carrier gas flow rate. For a non-polar column like a DB-5ms, the elution order is primarily determined by the boiling point of the analytes.

The mass spectrum generated by electron ionization (EI) provides a unique fingerprint of the molecule. The fragmentation pattern of this compound can be predicted based on the fragmentation of similar structures like benzyl benzoate and brominated aromatic compounds. Key fragmentation pathways would likely involve the cleavage of the benzylic C-Br bond, the ester linkage, and fragmentation of the aromatic rings.

Expected Fragmentation Pattern for this compound:

| m/z (mass-to-charge ratio) | Probable Fragment Ion | Structural Representation |

| 290/292 | [M]+• (Molecular ion with Br isotopes) | C₁₅H₁₃BrO₂ |

| 211 | [M - Br]+ | C₁₅H₁₃O₂ |

| 181 | [M - CH₂Br]+ | C₁₄H₁₀O₂ |

| 105 | [C₆H₅CO]+ (Benzoyl cation) | C₇H₅O |

| 91 | [C₇H₇]+ (Tropylium ion) | C₇H₇ |

| 77 | [C₆H₅]+ (Phenyl cation) | C₆H₅ |

This is a predictive table based on common fragmentation patterns and the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).

Derivatization Studies

While this compound itself is suitable for GC-MS analysis, its derivatives, which may be synthesized for various research purposes (e.g., to introduce other functional groups), might require derivatization to enhance their volatility or thermal stability. For instance, if the bromomethyl group is converted to a hydroxyl or amino group, derivatization becomes essential.

Common derivatization techniques include:

Silylation: This process replaces active hydrogen atoms in functional groups like -OH, -NH₂, and -COOH with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. nih.govsigmaaldrich.com The resulting TMS ethers or esters are more volatile and thermally stable.

Acylation: This involves the introduction of an acyl group (e.g., acetyl or trifluoroacetyl) to hydroxyl or amino functionalities. Acylating agents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are employed. The resulting derivatives often exhibit improved chromatographic peak shape.

The choice of derivatization reagent and reaction conditions (temperature, time) must be optimized to ensure complete conversion to the desired derivative. sigmaaldrich.com

Illustrative Derivatization Reaction Parameters:

| Derivative Type | Functional Group | Derivatization Reagent | Typical Reaction Conditions |

| Trimethylsilyl (TMS) Ether | Hydroxyl (-OH) | BSTFA + 1% TMCS | 70°C for 30 minutes |

| Trifluoroacetyl (TFA) Ester | Hydroxyl (-OH) | TFAA | Room temperature for 15 minutes |

| TMS Amine | Amine (-NH₂) | MSTFA | 60°C for 15 minutes |

Advanced Analytical Approaches for Complex Mixture Analysis

In research scenarios where this compound is part of a complex mixture, such as in reaction monitoring or impurity profiling, advanced analytical techniques may be necessary to achieve the required resolution and identification confidence.

Multidimensional Gas Chromatography (GCxGC)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly higher peak capacity and resolution compared to conventional one-dimensional GC. In GCxGC, two columns with different stationary phase selectivities are coupled in series. This technique would be particularly useful for separating this compound from its positional isomers (e.g., Benzyl 2-(bromomethyl)benzoate and Benzyl 4-(bromomethyl)benzoate) or from other structurally similar byproducts in a synthetic mixture. The separation of positional isomers can be challenging with a single GC column but is often achievable with a GCxGC system. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Coupling GC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap mass analyzer, provides highly accurate mass measurements of the molecular ion and fragment ions. This allows for the determination of the elemental composition of unknown compounds and confident identification of components in a complex matrix. For this compound, HRMS would enable the unambiguous confirmation of its elemental formula (C₁₅H₁₃BrO₂) by providing a mass measurement with sub-ppm accuracy.

Tandem Mass Spectrometry (MS/MS)

GC-MS/MS involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), followed by its fragmentation and analysis of the resulting product ions. This technique enhances selectivity and sensitivity, allowing for the detection of trace levels of the target compound in a complex matrix by minimizing interferences from co-eluting compounds.

Future Research Directions and Emerging Perspectives

Development of More Sustainable and Greener Synthetic Routes

The traditional synthesis of Benzyl (B1604629) 3-(bromomethyl)benzoate typically involves multi-step processes that may utilize hazardous reagents and solvents. Future research is increasingly focused on developing more environmentally benign and efficient synthetic pathways. Two primary retrosynthetic disconnections offer avenues for green chemistry principles: the esterification involving 3-methylbenzoic acid or 3-(bromomethyl)benzoic acid, and the benzylic bromination of a toluene (B28343) derivative.

Enzymatic and Biocatalytic Esterification: A significant future direction is the use of enzymes, particularly lipases, to catalyze the esterification step. Research on the enzymatic synthesis of benzyl benzoate (B1203000) has demonstrated high conversion rates under mild conditions, often in solvent-free systems. researchgate.netresearchgate.netsci-hub.se For instance, studies using immobilized lipases like Candida antarctica lipase (B570770) B (Novozym 435) have achieved high yields of benzyl benzoate. researchgate.netsci-hub.se Future work could adapt these protocols for the synthesis of Benzyl 3-(bromomethyl)benzoate, potentially by reacting 3-(bromomethyl)benzoic acid with benzyl alcohol. This approach avoids harsh acidic or basic catalysts and minimizes waste. researchgate.netsci-hub.se

Greener Bromination Techniques: Conventional benzylic bromination often employs N-bromosuccinimide (NBS) with radical initiators in chlorinated solvents like carbon tetrachloride (CCl₄), which are toxic and environmentally harmful. Future research will focus on safer and greener alternatives. Photochemical bromination, using light to initiate the radical reaction, eliminates the need for chemical initiators. organic-chemistry.org This can be performed in more environmentally friendly solvents like acetonitrile (B52724) or even solvent-free conditions. organic-chemistry.orgrsc.org Another promising area is the use of alternative brominating agents such as tribromoisocyanuric acid or 1,3-dibromo-5,5-dimethylhydantoin (B127087), which are considered more environmentally benign. researchgate.net

One-Pot Syntheses: Combining multiple reaction steps into a single "one-pot" process represents a significant improvement in efficiency and sustainability. A future approach for this compound could involve the direct, one-pot aerobic oxidation of 3-methylbenzyl alcohol to the corresponding benzoate ester, followed by a selective benzylic bromination. Research on gold nanoparticle catalysts has shown the feasibility of converting benzyl alcohol directly to benzyl benzoate in one pot using oxygen as the oxidant. researchgate.netacs.orgresearchgate.net Integrating a subsequent selective bromination step would be a key challenge for future studies.

| Greener Synthesis Approach | Key Advantages | Relevant Research Findings |

| Enzymatic Esterification | Mild reaction conditions, high selectivity, reduced waste, solvent-free options. researchgate.netresearchgate.net | High conversions (up to 97%) for benzyl benzoate synthesis using immobilized lipases. researchgate.net |

| Photochemical Bromination | Avoids chemical radical initiators, can use greener solvents, improves safety. organic-chemistry.org | Effective benzylic bromination using NBS and light, often in flow reactors. organic-chemistry.orgrsc.org |

| Alternative Brominating Agents | Reduced environmental impact compared to traditional reagents. researchgate.net | Tribromoisocyanuric acid and 1,3-dibromo-5,5-dimethylhydantoin identified as greener options. researchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced waste and purification steps. researchgate.netacs.org | Gold catalysts enable direct conversion of benzyl alcohol to benzyl benzoate. researchgate.netacs.orgresearchgate.net |

Exploration of Novel Catalytic Systems for Benzylic Functionalization

The benzylic bromide moiety in this compound is a key functional group for further molecular elaboration. Future research will undoubtedly focus on discovering and implementing novel catalytic systems to exploit its reactivity in new ways.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for organic synthesis. Future studies could explore the use of photocatalysts to generate the benzyl radical from this compound under mild conditions, enabling a range of C-C and C-heteroatom bond-forming reactions. This approach would offer a green alternative to traditional methods that often require stoichiometric and sometimes toxic reagents.

Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. While well-established, there is ongoing research into developing more active and versatile catalysts. Future work could focus on using this compound in novel palladium-catalyzed reactions, such as carbonylative couplings to synthesize complex ketones or esters. rsc.org Additionally, catalysts based on more abundant and less toxic metals like iron, copper, or nickel are gaining prominence and could be applied to reactions involving this substrate.

Enzyme-Catalyzed Functionalization: Beyond synthesis, enzymes could be used to directly functionalize the molecule. For example, engineered enzymes could catalyze nucleophilic substitution reactions at the benzylic position with high stereo- and regioselectivity, a task that is often challenging using conventional chemical methods.

Integration of this compound into Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. The synthesis and subsequent reactions of this compound are well-suited for this technology.

Future research will likely focus on developing integrated, multi-step flow syntheses. For instance, a flow reactor could be designed for the continuous photochemical bromination of benzyl 3-methylbenzoate (B1238549) to produce this compound. organic-chemistry.orgrsc.orgrsc.orgrsc.org This product stream could then be directly fed into a second flow reactor for a subsequent nucleophilic substitution or cross-coupling reaction, creating a "telescoped" synthesis that minimizes handling of the reactive benzyl bromide intermediate. rsc.org This approach not only improves efficiency but also enhances safety, which is a key consideration when working with lachrymatory substances like benzyl bromides. lookchem.com The development of such continuous processes would be critical for any potential industrial-scale production. acs.org

| Flow Chemistry Application | Key Advantages |

| Synthesis | Enhanced safety for exothermic bromination, precise control over reaction time and temperature, high throughput. rsc.orgrsc.org |

| Telescoped Reactions | Minimizes isolation and handling of reactive intermediates, improves overall process efficiency. rsc.org |

| Scalability | Straightforward scaling by "numbering-up" or running the system for longer periods. acs.org |

Computational Design and Prediction of New Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, future research will leverage these tools to predict its reactivity and guide the development of new applications.

Predicting Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms involving this compound. This would allow researchers to predict the feasibility of new reactions, understand selectivity, and identify potential byproducts. For example, computational studies could help in designing selective catalytic systems for functionalizing either the benzylic position or the aromatic ring.

Designing Novel Substrates: Computational methods can be used to design new derivatives of this compound with tailored electronic and steric properties. By modeling how substituents on the aromatic rings influence the reactivity of the ester and benzyl bromide groups, researchers can design molecules optimized for specific applications, for example, as monomers in polymer science or as precursors for pharmacologically active compounds.

Expanding its Utility in the Synthesis of Diverse and Functionally Tunable Molecular Scaffolds

The bifunctional nature of this compound makes it an attractive building block for constructing complex and diverse molecular architectures. Future research will aim to expand its synthetic utility beyond its current applications.

The reactive bromomethyl group is a prime handle for introducing a wide variety of functionalities through nucleophilic substitution reactions. This allows for the attachment of different chemical moieties, leading to libraries of compounds for screening in drug discovery or materials science. For example, it can be used in the synthesis of N-benzyl substituted heterocycles or as a key fragment in the preparation of bioactive molecules. nih.gov

Furthermore, the benzyl ester group can be selectively cleaved under various conditions (e.g., hydrogenolysis) to reveal a carboxylic acid. This acid can then be engaged in further transformations, such as amide bond formation or conversion to other functional groups. The orthogonal reactivity of the two groups—the benzyl bromide and the benzyl ester—is a key feature that will be exploited in future synthetic strategies to build complex, functionally tunable scaffolds. Research could focus on creating novel polymers, dendrimers, or macrocycles where this compound serves as a key branching or linking unit.

Q & A

Basic Research Questions